Parecoxib vs. Ketorolac: Endoscopically Verified Gastroduodenal Mucosal Safety Superiority
In a multicenter, randomized, double-blind, placebo-controlled endoscopic trial in healthy adults, parecoxib demonstrated gastrointestinal mucosal safety comparable to placebo and markedly superior to the non-selective parenteral NSAID ketorolac. The incidence of endoscopically confirmed gastroduodenal ulcers was 0% with parecoxib (0/41 subjects) versus 28% (11/39 subjects) with ketorolac. The combined incidence of any erosions/ulcers was 12% for parecoxib versus 85% for ketorolac (P < 0.001) [1]. These findings substantiate a class-level differentiation driven by COX-2 selectivity, where parecoxib spares COX-1-mediated gastric mucosal protection [2].
| Evidence Dimension | Endoscopic gastroduodenal ulcer incidence after multiple dosing |
|---|---|
| Target Compound Data | 0% (0/41 subjects) developed ulcers; 12% combined erosions/ulcers |
| Comparator Or Baseline | Ketorolac 30 mg QID for 5 days: 28% (11/39) developed ulcers; 85% combined erosions/ulcers |
| Quantified Difference | Absolute risk reduction of 28% for ulcers; 73% reduction for any erosions/ulcers (P < 0.001) |
| Conditions | Multicenter, randomized, double-blind, placebo-controlled endoscopic trial; healthy adults (n=123); parecoxib sodium 40 mg BID for 7 days; post-treatment endoscopy scoring |
Why This Matters
For procurement decisions in surgical centers, this 73-85% absolute reduction in gastrointestinal mucosal injury directly translates to lower clinical GI adverse event rates and reduced need for gastroprotective co-therapy compared to ketorolac-based protocols.
- [1] Harris SI, Kuss ME, Hubbard RC, et al. Parecoxib sodium demonstrates gastrointestinal safety comparable to placebo in healthy subjects. J Clin Gastroenterol. 2004;38(7):575-580. View Source
- [2] Cheer SM, Goa KL. Parecoxib (parecoxib sodium). Drugs. 2001;61(8):1133-1141. View Source
